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Methyl 2,4-dihydroxy-3-propylbenzoate

Catalog No.
S8969576
CAS No.
79557-60-1
M.F
C11H14O4
M. Wt
210.23 g/mol
Availability
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Methyl 2,4-dihydroxy-3-propylbenzoate

CAS Number

79557-60-1

Product Name

Methyl 2,4-dihydroxy-3-propylbenzoate

IUPAC Name

methyl 2,4-dihydroxy-3-propylbenzoate

Molecular Formula

C11H14O4

Molecular Weight

210.23 g/mol

InChI

InChI=1S/C11H14O4/c1-3-4-7-9(12)6-5-8(10(7)13)11(14)15-2/h5-6,12-13H,3-4H2,1-2H3

InChI Key

WKUGLLRTMGGSPC-UHFFFAOYSA-N

Canonical SMILES

CCCC1=C(C=CC(=C1O)C(=O)OC)O

Methyl 2,4-dihydroxy-3-propylbenzoate, also known as 2,4-dihydroxy-6-propyl-benzoic acid methyl ester, is a carboxylate derivative characterized by its pale yellow solid appearance. Its molecular formula is C11H14O4C_{11}H_{14}O_{4}, and it has a molecular weight of 210.23 g/mol. This compound is notable for its role as a pharmaceutical intermediate, particularly in the synthesis of cannabinoids such as Cannabidiol and Cannabidivarin .

The primary reaction involving methyl 2,4-dihydroxy-3-propylbenzoate is esterification, where it forms esters from the reaction of a carboxylic acid and an alcohol. In this case, the compound can be synthesized through the reaction of 2,4-dihydroxy-6-propylbenzoic acid with methanol in the presence of a catalyst like sulfuric acid. The general reaction can be represented as follows:

Carboxylic Acid+AlcoholH2SO4Ester+Water\text{Carboxylic Acid}+\text{Alcohol}\xrightarrow{\text{H}_2\text{SO}_4}\text{Ester}+\text{Water}

In this specific case:

2 4 dihydroxy 6 propylbenzoic acid+MethanolH2SO4Methyl 2 4 dihydroxy 3 propylbenzoate+Water\text{2 4 dihydroxy 6 propylbenzoic acid}+\text{Methanol}\xrightarrow{\text{H}_2\text{SO}_4}\text{Methyl 2 4 dihydroxy 3 propylbenzoate}+\text{Water}

Methyl 2,4-dihydroxy-3-propylbenzoate exhibits various biological activities. It has been identified in studies as having potential therapeutic properties due to its structural similarity to other bioactive compounds. Its derivatives are often explored for their effects on the endocannabinoid system, which is crucial for various physiological processes including pain sensation and mood regulation .

The synthesis of methyl 2,4-dihydroxy-3-propylbenzoate typically involves the following steps:

  • Preparation of Reactants: Dissolve 2,4-dihydroxy-6-propylbenzoic acid in methanol.
  • Catalyst Addition: Introduce a catalytic amount of concentrated sulfuric acid.
  • Esterification Reaction: Heat the mixture to facilitate the esterification process.
  • Solvent Removal: After the reaction completion, remove the solvent under reduced pressure.
  • Purification: Dissolve the crude product in ethyl acetate, wash with water and saline, dry over magnesium sulfate, and purify using silica gel column chromatography .

Studies have indicated that methyl 2,4-dihydroxy-3-propylbenzoate interacts with various biological systems through mechanisms similar to those of other benzoate derivatives. Its interaction with cannabinoid receptors has been a focus of research aimed at understanding its potential therapeutic effects .

Methyl 2,4-dihydroxy-3-propylbenzoate shares structural similarities with several other compounds. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
Methyl benzoateC9H10O2C_{9}H_{10}O_{2}Simple ester used widely as a solvent and flavoring agent
Propyl benzoateC11H14O2C_{11}H_{14}O_{2}Used as a food additive with antimicrobial properties
Methyl salicylateC8H8O3C_{8}H_{8}O_{3}Known for its analgesic properties; used in topical treatments
Methyl 2,4-dihydroxybenzoateC9H10O5C_{9}H_{10}O_{5}A phenolic compound with antioxidant properties

Uniqueness

Methyl 2,4-dihydroxy-3-propylbenzoate is unique due to its specific propyl substitution at the benzene ring and hydroxyl groups at positions 2 and 4, which distinguish it from other similar compounds like methyl salicylate or methyl benzoate. This unique structure contributes to its distinct biological activities and applications in cannabinoid synthesis .

IUPAC Name and Structural Interpretation

The systematic IUPAC name for this compound is methyl 2,4-dihydroxy-6-propylbenzoate, reflecting its esterified carboxylic acid group (methyl ester), hydroxyl groups at positions 2 and 4, and a propyl chain at position 6 on the benzene ring. The structural formula (Figure 1) illustrates the arrangement of these substituents:

$$
\text{Structure: } \text{C}6\text{H}2(\text{OH})2(\text{COOCH}3)(\text{CH}2\text{CH}2\text{CH}_3)
$$

This ortho-para-dihydroxy configuration is reminiscent of resorcinol derivatives, which often exhibit biological activity due to their ability to engage in hydrogen bonding and metal chelation.

Synonyms and Common Nomenclature in Literature

The compound is referenced under multiple synonyms across scientific literature and databases:

  • Methyl divarate
  • Benzoic acid, 2,4-dihydroxy-6-propyl-, methyl ester
  • 2,4-Dihydroxy-6-propyl-benzoic acid methyl ester
  • Divaricatinic Acid Methyl Ester.

These variants often arise from differences in naming conventions or historical usage in specialized fields.

Registry Identifiers

Key regulatory and database identifiers include:

Identifier TypeValue
CAS Registry Number55382-52-0
European Community (EC) No.810-694-4
UNIIKAV9D8HC7J
Wikidata IDQ82271901

These identifiers ensure precise tracking in regulatory, safety, and research contexts.

Physical and Chemical Properties

Experimental and predicted physicochemical properties are critical for applications in drug design and material science:

PropertyValue
Molecular Weight210.23 g/mol
Boiling Point388.6 ± 27.0 °C (Predicted)
Density1.211 ± 0.06 g/cm³ (Predicted)
pKa8.27 ± 0.23 (Predicted)
SolubilitySoluble in polar organic solvents

The relatively high boiling point and density suggest strong intermolecular interactions, likely due to hydrogen bonding between hydroxyl groups. The pKa value indicates moderate acidity, comparable to other dihydroxybenzoates.

Synthesis and Derivatives

While specific synthetic routes for methyl 2,4-dihydroxy-6-propylbenzoate are not detailed in the available literature, analogous compounds like methyl 2,4-dihydroxybenzoate (CAS 2150-47-2) are typically synthesized via Fischer esterification or alkylation of pre-functionalized benzoic acids. The propyl group at position 6 could be introduced through Friedel-Crafts alkylation or via directed ortho-metalation strategies.

Derivatives of this compound may include:

  • Acetylated forms: To protect hydroxyl groups during synthetic modifications.
  • Metal complexes: Leveraging hydroxyl groups for coordination chemistry applications.

XLogP3

3

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

210.08920892 g/mol

Monoisotopic Mass

210.08920892 g/mol

Heavy Atom Count

15

Dates

Last modified: 11-21-2023

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